Cloperastine hydrochloride Cloperastine hydrochloride Cloperastine hydrochloride is a diarylmethane.
Brand Name: Vulcanchem
CAS No.: 14984-68-0
VCID: VC21347804
InChI: InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H
SMILES: C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Molecular Formula: C20H25Cl2NO
Molecular Weight: 366.3 g/mol

Cloperastine hydrochloride

CAS No.: 14984-68-0

Cat. No.: VC21347804

Molecular Formula: C20H25Cl2NO

Molecular Weight: 366.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cloperastine hydrochloride - 14984-68-0

CAS No. 14984-68-0
Molecular Formula C20H25Cl2NO
Molecular Weight 366.3 g/mol
IUPAC Name 1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H
Standard InChI Key UNPLRYRWJLTVAE-UHFFFAOYSA-N
SMILES C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Canonical SMILES C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Appearance White or Very Pale Yellow Solid
Melting Point 152°C

Chemical Structure and Physical Properties

Cloperastine hydrochloride is a white to yellowish crystalline powder with a molecular formula of C₂₀H₂₄ClNO·HCl and a molecular weight of 366.33 g/mol .

Table 1: Physical and Chemical Properties of Cloperastine Hydrochloride

PropertyCharacteristic
Chemical FormulaC₂₀H₂₄ClNO·HCl
Molecular Weight366.33 g/mol
Physical StateWhite to yellowish crystalline powder
Melting Point152°C
CAS Number14984-68-0
IUPAC Name1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine hydrochloride
Synonyms4-Chlorobenzhydryl 2-(1-Piperidyl)ethyl Ether Hydrochloride

The synthesis of cloperastine involves halogenation of 4-Chlorobenzhydrol with phosphorus tribromide, followed by treatment with ethylenechlorohydrin and reaction with piperidine to complete the synthesis .

Pharmacological Actions and Mechanism of Effect

Cloperastine hydrochloride exhibits a complex pharmacological profile with multiple biological activities contributing to its therapeutic effects.

Antitussive Action

The compound acts primarily on the cough center in the central nervous system without depressing the respiratory center, distinguishing it from opioid antitussives . This selective action allows for effective cough suppression while maintaining normal respiratory function.

Receptor Activity and Molecular Targets

Cloperastine hydrochloride interacts with several molecular targets:

  • Ligand of the σ₁ receptor (Ki = 20 nM), likely acting as an agonist

  • Potent G protein-coupled inwardly rectifying K⁺ (GIRK) channel blocker

  • Antihistamine with high affinity for the H₁ receptor (Ki = 3.8 nM)

  • hERG K⁺ channel inhibitor with an IC₅₀ value of 27 nM

  • Anticholinergic properties

The antihistaminic and anticholinergic properties may contribute to certain side effects such as sedation, while the σ₁ receptor and GIRK channel interactions likely mediate its antitussive efficacy .

Additional Pharmacodynamic Effects

Preclinical studies have demonstrated that cloperastine possesses:

  • Bronchorelaxant activity, helping to relax bronchial musculature constricted by acetylcholine and histamine

  • Ability to significantly reduce experimentally-induced coughing in animal models

  • Efficacy comparable to codeine in cough suppression without narcotic effects or addiction potential

Pharmacokinetics and Metabolism

The pharmacokinetic profile of cloperastine hydrochloride has been well-characterized through various studies, with key parameters summarized in Table 2.

Table 2: Pharmacokinetic Parameters of Cloperastine Hydrochloride

ParameterValue
Initial response (oral)20-30 minutes
Duration of action (single dose)3-4 hours
Time to peak concentration (oral tablet)60-90 minutes
AbsorptionRapid from oral administration
MetabolismExtensive hepatic metabolism
ExcretionRenal and biliary excretion; metabolites eliminated within 24 hours

After oral administration, cloperastine hydrochloride is rapidly absorbed from the gastrointestinal tract and reaches plasma concentrations within one hour . The drug remains detectable in plasma for about eight hours and in tissues for approximately six hours post-administration . It undergoes extensive liver metabolism and is primarily excreted in urine as metabolites, with complete elimination occurring within 24 hours .

Clinical Applications and Dosage

Therapeutic Indications

Cloperastine hydrochloride is indicated for the symptomatic relief of cough associated with:

  • Acute bronchitis

  • Chronic bronchitis

  • Bronchopulmonary conditions

  • Upper respiratory tract infections

  • Tuberculosis

  • Bronchopulmonary malignancy

It is particularly valuable in cases where a non-narcotic antitussive is preferred or where cough is non-productive and wearying .

Dosage Regimen

The standard therapeutic dosage for adults is 10-20 mg three times daily, with an average duration of treatment ranging from 3-16 days depending on the underlying condition . For nighttime coverage, two tablets (20 mg) at bedtime may be sufficient to control cough throughout the night .

In pediatric populations, dosing is adjusted based on age and weight, with clinical studies confirming efficacy and safety in children aged 5-12 years .

Clinical Efficacy

Multiple clinical studies have demonstrated the efficacy of cloperastine hydrochloride in managing cough across various patient populations and conditions.

Efficacy in Adults

In a double-blind study of 30 patients with chronic bronchopneumonia, tuberculosis, or bronchopulmonary malignancy, cloperastine hydrochloride significantly reduced cough frequency and intensity compared to placebo . The drug's onset of action was rapid, with improvement noted within 24 hours of treatment initiation .

Another clinical study by Fabris involving 21 patients with various bronchopulmonary illnesses showed:

  • Complete cough control in 66.7% of subjects

  • Fair to satisfactory effect in 28.6%

  • No effect in only 9.5% of cases

Notably, cloperastine hydrochloride was effective even in severe cases such as lung cancer .

Comparative Efficacy

A controlled, double-blind clinical study by Ghiringhelli compared cloperastine hydrochloride with butamirate in patients with COPD exacerbation . Cloperastine demonstrated:

Pediatric Efficacy

A randomized, double-blind, placebo-controlled study by Svitaylo evaluated cloperastine in 200 children with nonproductive cough due to respiratory tract infections . Results showed:

  • Complete absence of cough in 80.4% of patients treated with cloperastine versus 10.4% with placebo

  • Rapid reduction in night-time cough within three days of treatment

  • Significant improvement in sleep quality for both patients and parents

Recent Research Developments

Nanoparticle Formulations

Recent research has focused on developing modified-release formulations of cloperastine hydrochloride to extend its duration of action and improve patient compliance. A notable study employed the emulsion solvent evaporation method to produce nanoparticles using various polymers including hydroxypropyl methylcellulose K4M, hydroxypropyl cellulose, xanthan gum, chitosan, and sodium alginate .

These nanoparticulate formulations demonstrated several advantageous characteristics:

Table 3: Properties of Cloperastine Hydrochloride Nanoparticle Formulations

ParameterValue Range
Particle Size19.74±0.73 to 49.26±0.25 nm
Polydispersity Index0.42±0.02 to 0.97±0.01
Zeta Potential-15.21±0.03 to -29.49±0.08
Yield PercentageUp to 94.76±0.37%
Drug Entrapment EfficiencyUp to 90.52±0.24%
Drug LoadingUp to 89.96±0.22%

The formulation comprising HPMC K4M and HPC showed particularly promising results, releasing more than 70% of the active drug over 8 hours . This controlled-release profile could potentially reduce dosing frequency and improve therapeutic outcomes.

GIRK Channel Inhibition

Recent pharmacological research has identified cloperastine hydrochloride as a potent GIRK channel inhibitor . GIRK channel inhibitors have been reported to possess antidepressant-like action, suggesting potential expanded therapeutic applications for cloperastine beyond its current use as an antitussive .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator